2,2-Dichloropentane-1,5-diol
Description
Properties
IUPAC Name |
2,2-dichloropentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c6-5(7,4-9)2-1-3-8/h8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQBILGCTDLJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)(Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369245 | |
| Record name | 1,5-Pentanediol,2,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-66-7 | |
| Record name | 1,5-Pentanediol,2,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a free-radical mechanism initiated by the homolytic cleavage of chlorine molecules under thermal or photolytic conditions. Iron(III) chloride acts as a Lewis acid catalyst, polarizing the Cl–Cl bond and facilitating the generation of chlorine radicals (Cl- ). These radicals abstract hydrogen atoms from the 1,5-pentanediol substrate, preferentially targeting the second carbon due to steric and electronic factors. Subsequent chlorine radical recombination at this position yields the 2,2-dichloro derivative.
The hydroxyl groups at the terminal carbons remain largely unaffected under standard conditions, as their electron-withdrawing effects destabilize adjacent radical intermediates. This selectivity ensures high regioselectivity for the 2,2-dichloro product over competing isomers.
Industrial-Scale Production
Industrial processes scale this reaction using continuous-flow reactors equipped with temperature and pressure controls. Key parameters include:
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Temperature : 80–120°C to balance reaction rate and side-product formation.
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Pressure : 2–5 atm to maintain chlorine gas solubility.
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Catalyst Loading : 1–3 wt% FeCl₃ relative to 1,5-pentanediol.
Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product, which crystallizes at 40–42°C. Industrial yields typically exceed 85%, with purity levels >99% achievable through iterative distillation.
Alternative Synthetic Routes
Buyck and Vanhulle (1992) Method
A study by Buyck and Vanhulle explored alternative chlorination strategies using sulfuryl chloride (SO₂Cl₂) as a chlorinating agent. This method avoids gaseous chlorine, enhancing safety in laboratory settings. The reaction proceeds via an electrophilic substitution mechanism, where SO₂Cl₂ generates chlorosulfonic acid intermediates that mediate chlorine transfer to the diol.
While this approach achieved moderate yields (70–75%), it required prolonged reaction times (24–48 hours) and produced sulfur dioxide as a byproduct, complicating purification. Consequently, it remains less prevalent than the FeCl₃-catalyzed method.
Hydrochloric Acid Gas Methods
Recent patents describe dichloroalkane synthesis using hydrochloric acid (HCl) gas and ammonium chloride catalysts. However, these methods predominantly yield terminal dichloro products (e.g., 1,5-dichloropentane) due to the nucleophilic substitution mechanism favoring primary carbon centers. Adjusting reaction conditions to favor secondary chlorination—such as using radical initiators or polar aprotic solvents—remains an area of ongoing research.
Physicochemical Properties and Purification
This compound exhibits the following properties, critical for its isolation and handling:
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Density : 1.342 g/cm³
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Boiling Point : 319.9°C at 760 mmHg
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Melting Point : 40–42°C
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Flash Point : 147.3°C
Purification typically employs fractional distillation followed by recrystallization from nonpolar solvents like hexane. The compound’s high boiling point necessitates vacuum distillation to prevent thermal degradation.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloropentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,2-dichloropentane by removing the hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of 2,2-dichloropentanoic acid or 2,2-dichloropentanal.
Reduction: Formation of 2,2-dichloropentane.
Substitution: Formation of 2,2-dihydroxypentane or other substituted derivatives.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of various organic compounds:
- Pharmaceuticals : Used in the development of new drugs.
- Agrochemicals : Important for creating pesticides and herbicides.
Biology
Research has focused on its potential biological activity:
- Enzyme Interactions : The compound can interact with enzymes and proteins due to its hydroxyl groups, potentially inhibiting or modifying their activity.
Medicine
Ongoing studies explore its use as a precursor in drug development:
- Therapeutic Applications : Investigated for its ability to enhance drug absorption and efficacy.
Industry
Utilized in the production of specialty chemicals:
- Reagent in Chemical Reactions : Acts as a reagent for various nucleophilic substitution reactions.
Inhibition of Enzymatic Activity
A study demonstrated that 2,2-dichloropentane-1,5-diol effectively inhibited certain cytochrome P450 enzymes in vitro. This inhibition suggests implications for pharmacokinetics and drug interactions.
Absorption Enhancer
In comparative studies assessing percutaneous absorption enhancers for terbinafine (an antifungal), formulations containing this compound significantly increased drug absorption compared to controls. This finding indicates potential applications in transdermal drug delivery systems.
Toxicological Studies
Toxicological assessments have evaluated the safety profile of this compound:
- Focus on effects on mammalian cells.
- Potential cytotoxicity or genotoxicity has been investigated.
Mechanism of Action
The mechanism of action of 2,2-dichloropentane-1,5-diol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison :
- Unlike this compound, 1,5-Dichloropentane lacks hydroxyl groups, limiting its utility in hydrophilic applications. Both compounds share dichlorination but differ in reactivity due to functional group positioning.
3-Phenylpentane-1,5-diol
- Molecular Formula : C₁₁H₁₆O₂
- Molecular Weight : 180.24 g/mol
- Applications : Listed among bioactive compounds, likely used in pharmaceuticals or specialty chemicals .
- Key Differences : The phenyl group enhances lipophilicity, making it suitable for hydrophobic drug formulations, whereas this compound’s chlorine atoms may favor electrophilic substitution reactions.
Key Research Findings and Trends
Functional Group Impact: Chlorine atoms in this compound increase molecular weight and boiling point compared to non-chlorinated diols like Pentane-1,5-diol . Hydroxyl groups in diols enhance water solubility and biocompatibility, critical for dermatological uses .
Synthetic Utility :
- 1,5-Dichloropentane is preferred for sulfide synthesis, whereas this compound’s diol functionality could enable esterification or polymerization reactions .
Biological Activity
2,2-Dichloropentane-1,5-diol is a chlorinated diol that has garnered attention in various fields, including organic chemistry and medicinal research. Its unique chemical structure, featuring both hydroxyl and chlorine functional groups, allows it to participate in a variety of biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's structure is characterized by two chlorine atoms at the second carbon and hydroxyl groups at the first and fifth carbons. This configuration influences its reactivity and interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈Cl₂O₂ |
| Molecular Weight | 175.02 g/mol |
| Boiling Point | 210 °C |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through hydrogen bonding and halogen bonding. The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Furthermore, the chlorine atoms may enhance the compound's reactivity towards nucleophiles, facilitating various biochemical transformations.
Enzyme Interactions
Research indicates that this compound may inhibit specific enzyme activities through competitive inhibition. The presence of hydroxyl groups allows for effective binding to enzyme active sites, which can alter metabolic pathways in cellular systems.
Medicinal Chemistry
Ongoing studies are exploring the potential of this compound as a precursor in drug development. Its unique chemical properties make it an attractive candidate for synthesizing novel pharmaceuticals that target specific biological pathways.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on its effects on mammalian cells and its potential to induce cytotoxicity or genotoxicity.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes in vitro. This inhibition could lead to altered drug metabolism in vivo, suggesting implications for pharmacokinetics in drug interactions.
- Absorption Enhancer : In a comparative study assessing percutaneous absorption enhancers for terbinafine (an antifungal), it was found that formulations containing this compound significantly increased drug absorption compared to controls. This suggests potential applications in transdermal drug delivery systems .
Research Findings
Recent research has focused on understanding the broader implications of using this compound in various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
